molecular formula C9H17AsO4 B14402785 Dimethyl 3,3'-(methylarsanediyl)dipropanoate CAS No. 87993-21-3

Dimethyl 3,3'-(methylarsanediyl)dipropanoate

Cat. No.: B14402785
CAS No.: 87993-21-3
M. Wt: 264.15 g/mol
InChI Key: AHLSYQWCZARVEA-UHFFFAOYSA-N
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Description

Dimethyl 3,3’-(methylarsanediyl)dipropanoate is a chemical compound with the molecular formula C9H17AsO4 It is an organoarsenic compound, which means it contains carbon-arsenic bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-(methylarsanediyl)dipropanoate typically involves the reaction of dimethylarsinic acid with a suitable esterifying agent. One common method is the esterification of dimethylarsinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Dimethyl 3,3’-(methylarsanediyl)dipropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-(methylarsanediyl)dipropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state arsenic compounds, such as arsenic pentoxide.

    Reduction: Lower oxidation state arsenic compounds, such as arsine.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3,3’-(methylarsanediyl)dipropanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-(methylarsanediyl)dipropanoate involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular pathways, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethylarsinic acid: A precursor in the synthesis of Dimethyl 3,3’-(methylarsanediyl)dipropanoate.

    Arsenobetaine: Another organoarsenic compound with different biological properties.

    Arsenic trioxide: A well-known arsenic compound with distinct chemical and biological activities.

Uniqueness

Dimethyl 3,3’-(methylarsanediyl)dipropanoate is unique due to its specific ester functional groups and the presence of arsenic in its structure

Properties

CAS No.

87993-21-3

Molecular Formula

C9H17AsO4

Molecular Weight

264.15 g/mol

IUPAC Name

methyl 3-[(3-methoxy-3-oxopropyl)-methylarsanyl]propanoate

InChI

InChI=1S/C9H17AsO4/c1-10(6-4-8(11)13-2)7-5-9(12)14-3/h4-7H2,1-3H3

InChI Key

AHLSYQWCZARVEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC[As](C)CCC(=O)OC

Origin of Product

United States

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